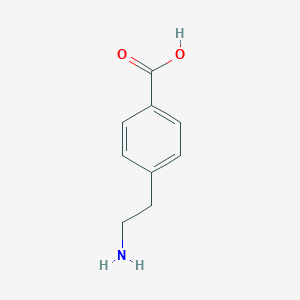

4-(2-Aminoethyl)benzoic acid

Übersicht

Beschreibung

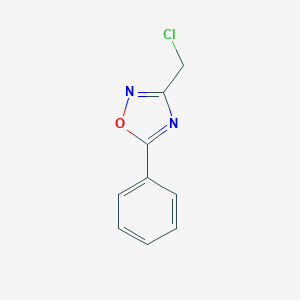

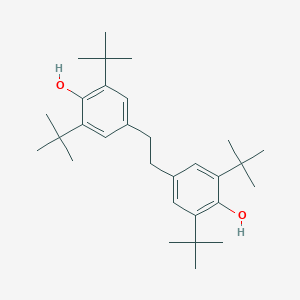

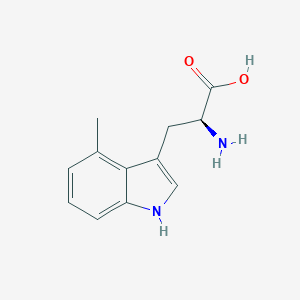

4-(2-Aminoethyl)benzoic acid (AEBA) is an organic compound with a molecular formula of C9H11NO2. It is a derivative of benzoic acid, and is a white crystalline solid at room temperature. AEBA is an important intermediate in the synthesis of a wide range of pharmaceuticals, such as anti-convulsants, anti-depressants, and analgesics. It is also used as a starting material for the production of other organic compounds, such as azo dyes, amino acids, and other organic intermediates.

Wissenschaftliche Forschungsanwendungen

Synthesis for Pseudopeptide Synthesis : 4-Amino-3-(aminomethyl)benzoic acid, a derivative of 4-(2-Aminoethyl)benzoic acid, has been synthesized and used as a building block for the synthesis of peptidomimetics and as a scaffold in combinatorial chemistry (Pascal et al., 2000).

Applications in Doping Polyaniline : Substituted benzoic acids like this compound have been used as dopants in polyaniline. These dopants influence the properties of polyaniline, such as conductivity and thermal stability (Amarnath & Palaniappan, 2005).

Pharmacokinetics Studies : Research on benzoic acid derivatives includes pharmacokinetic studies in rats, examining parameters such as bioavailability and distribution in plasma (Xu et al., 2020).

Chemical Structural Studies : Azo-benzoic acids, related to this compound, have been studied for their molecular structures and properties, using techniques like NMR, UV-VIS, and IR spectroscopy (Baul et al., 2009).

Toxicity Assessment : The toxicity of various benzoic acid derivatives, including this compound, has been assessed through experiments involving oral administration in animals, studying effects on biochemical parameters and organ systems (Gorokhova et al., 2020).

Development of Novel Fluorescence Probes : Derivatives of benzoic acid have been synthesized as fluorescence probes to detect reactive oxygen species, offering tools for biological and chemical applications (Setsukinai et al., 2003).

Investigation into Structure-Metabolism Relationships : Studies have been conducted on substituted benzoic acids, including this compound, to understand their metabolism and how structure influences metabolic pathways (Ghauri et al., 1992).

Wirkmechanismus

Safety and Hazards

When handling “4-(2-Aminoethyl)benzoic acid”, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . It is also important to ensure adequate ventilation and remove all sources of ignition .

Eigenschaften

IUPAC Name |

4-(2-aminoethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5-6,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRBFWTDIRYEDBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90923138 | |

| Record name | 4-(2-Aminoethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1199-69-5 | |

| Record name | 4-(2-Aminoethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-(2-Aminoethyl)benzoic acid interact with nickel oxide and perovskite materials in solar cell applications?

A1: this compound exhibits a unique interaction mechanism when incorporated between nickel oxide (NiOx) and perovskite layers in solar cells []. The molecule demonstrates a dual functionality, interacting with both materials. On one side, it establishes electrostatic attraction with NiOx. Conversely, the -NH3+ group of the molecule forms a strong hydrogen bond with the perovskite layer []. This dual interaction effectively mitigates detrimental redox reactions at the NiOx/perovskite interface, a common challenge in perovskite solar cell technology []. Furthermore, this interaction contributes to improved perovskite film morphology, enhanced crystallization, and optimized band alignment, ultimately boosting device performance and stability [].

Q2: Can this compound be used to modify alginate for controlled drug delivery? How does the pH-sensitivity arise?

A2: Yes, this compound can be directly conjugated to alginate via amide bond formation, leading to a hydrogel with pH-sensitive properties []. This modification imparts a neutral-basic pH sensitivity to the alginate hydrogel []. While the modified hydrogel remains stable under acidic conditions, it undergoes disintegration within minutes to hours in neutral-basic pH environments []. This controlled degradation is particularly relevant for targeted drug delivery in the gastrointestinal tract, where pH transitions occur naturally.

Q3: How does the incorporation of this compound impact the performance of blue perovskite light-emitting diodes (PeLEDs)?

A3: Incorporating this compound into quasi-2D perovskite films significantly enhances the performance of blue PeLEDs []. The molecule acts as a bifunctional ligand, bridging individual perovskite layers and reducing the weak van der Waals gap between them []. This bridging effect facilitates coupled quasi-2D perovskite layers, leading to enhanced energy transfer within the film and ultimately improving electroluminescence efficiency []. Additionally, this compound passivates perovskite defects by reducing metallic lead, thereby minimizing nonradiative recombination losses and further contributing to the superior performance of the PeLEDs [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.